Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate
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Overview
Description
Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is an organic compound with the molecular formula C15H16FNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ethynylation: The ethynyl group is added through Sonogashira coupling, which involves the reaction of an aryl or vinyl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Benzylation: The final step involves the benzylation of the piperidine ring, typically using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl and fluorine groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Benzyl 4-fluoropiperidine-1-carboxylate: Lacks the ethynyl group, which may affect its reactivity and biological activity.
Ethynyl 4-fluoropiperidine-1-carboxylate: Lacks the benzyl group, which may influence its solubility and pharmacokinetic properties.
4-Ethynyl-4-fluoropiperidine-1-carboxylate: Lacks the benzyl group, affecting its overall chemical properties.
Uniqueness: Benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate is unique due to the presence of both the ethynyl and benzyl groups, which confer distinct chemical and biological properties. These groups enhance its reactivity and potential for interaction with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl 4-ethynyl-4-fluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-2-15(16)8-10-17(11-9-15)14(18)19-12-13-6-4-3-5-7-13/h1,3-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSZYKICGPJATC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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